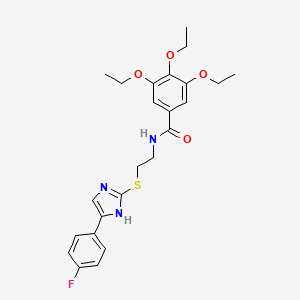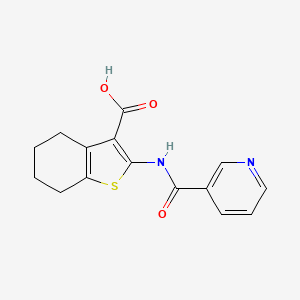
3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-benzothiophene-2-carbaldehyde is a chemical compound with the CAS Number: 14006-54-3 . It has a molecular weight of 196.66 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 3-chloro-1-benzothiophene-2-carbaldehyde is C9H5ClOS . The InChI code for this compound is 1S/C9H5ClOS/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11/h1-5H .Physical And Chemical Properties Analysis
The compound 3-chloro-1-benzothiophene-2-carbaldehyde is solid in its physical form . The storage temperature for this compound is room temperature .Scientific Research Applications
Synthesis and Crystallography
Oxime compounds, including those related to "3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime," have been extensively studied for their synthetic applications and crystallographic characteristics. For instance, oxime derivatives have been synthesized to study their crystal structures, electronic configurations, and molecular electrostatic potential calculations, revealing insights into the interplay of intermolecular interactions assembling molecules into distinct architectures (Dey, Praveena, Pal, & Mukherjee, 2017).
Antimicrobial Agents
Some oxime derivatives have been evaluated for their antimicrobial properties. Research on similar compounds, such as Schiff’s bases of coumarin aldehyde derivatives, has shown significant antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Bairagi, Bhosale, & Deodhar, 2009).
Organic Synthesis Mechanisms
Oximes play a critical role in organic synthesis, acting as intermediates in various chemical reactions. Studies on oxime compounds have shed light on their mechanistic aspects under photoinduced electron-transfer conditions, leading to the formation of aldehydes and nitriles. This demonstrates the potential of oxime derivatives in facilitating diverse organic transformations (de Lijser et al., 2006).
Chemical Warfare Agent Detection
Innovative applications of oxime derivatives have been explored in the detection of chemical warfare agents. A study demonstrated the synthesis of an oxime compound for the detection of nerve agents, showcasing the potential of oxime derivatives in developing sensitive and rapid detection methodologies for hazardous substances (Lee, Lee, & Byun, 2012).
Safety and Hazards
properties
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-chlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-12-7-5-11(6-8-12)10-20-19-9-15-16(18)13-3-1-2-4-14(13)21-15/h1-9H,10H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWHMKEZNVPON-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NOCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/OCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2869729.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2869734.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2869736.png)
![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)

![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)

![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)


